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Fallaxidin 4.1

Cat. No.: B1576599
Attention: For research use only. Not for human or veterinary use.
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Description

Fallaxidin 4.1 is a synthetic, cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Eastern Dwarf Tree Frog, Litoria fallax . This 21-amino acid linear peptide (Sequence: Gly-Leu-Leu-Ser-Phe-Leu-Pro-Lys-Val-Ile-Gly-Val-Ile-Gly-His-Leu-Ile-His-Pro-Pro-Ser) is supplied as a lyophilized powder with a high purity of >98% . Its primary research value lies in its moderate, broad-spectrum antibacterial activity and its unique interaction with microbial membranes . Research indicates that this compound exhibits moderate activity (with MIC values in the 12-100 µM range) against bacteria such as Leuconostoc lactis and Streptococcus uberis . A key area of scientific interest is the significant (~4-fold) increase in antibacterial potency observed in its C-terminal amidated analogue, Fallaxidin 4.1a, highlighting the important role of the peptide's net positive charge on its efficacy . Nuclear Magnetic Resonance (NMR) studies reveal that the amidated peptide adopts a distorted, partially helical structure in membrane-mimetic environments like dodecylphosphocholine (DPC) micelles . Its mechanism of action involves perturbing membrane order and inducing lipid domain formation, with a preferential interaction with anionic phosphatidylglycerol (PG) lipids, which are more abundant in bacterial membranes . Real-time quartz crystal microbalance (QCM) analyses and solid-state NMR data suggest that Fallaxidin 4.1a can form transmembrane pores in model bacterial membranes (DMPC/DMPG), leading to membrane disruption at low concentrations . This preferential cytolytic activity towards prokaryotic model membranes, as opposed to mammalian ones, makes this compound a valuable tool for researchers studying the fundamental principles of host-defense peptides and developing novel antimicrobial strategies . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Please refer to the manual for handling and storage recommendations.

Properties

bioactivity

Antibacterial

sequence

GLLSFLPKVIGVIGHLIHPPS

Origin of Product

United States

Structural Characterization and Conformational Dynamics of Fallaxidin 4.1

Primary Amino Acid Sequence Analysis

The primary structure of a peptide, which is the linear sequence of its amino acids, is fundamental to its three-dimensional structure and function. adelaide.edu.au The amino acid sequence of Fallaxidin 4.1a has been determined, revealing a 20-residue peptide. researchgate.net A notable feature of this sequence is the presence of three proline residues, which is unusual for a simple α-helical antimicrobial peptide. researchgate.net The sequence also includes a C-terminal carboxyl group, a feature not commonly observed in many antimicrobial peptides. researchgate.net The determined primary sequence for the amidated analogue, Fallaxidin 4.1a, is presented below.

Table 1: Primary Amino Acid Sequence of Fallaxidin 4.1a

Gly Leu Leu Ser Phe Leu Pro Lys Val Ile Gly Val Ile Gly His Leu Ile Pro Pro Ser (NH₂)

This table details the 20-amino acid sequence of Fallaxidin 4.1a, the C-terminal amidated analogue of Fallaxidin 4.1. researchgate.net

Solution Structure Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. nih.gov For peptides that interact with membranes, NMR studies are often conducted in environments that mimic the cell membrane, such as detergent micelles. nih.gov

To understand the structure of Fallaxidin 4.1a in a membrane-like environment, researchers have employed 2D NMR spectroscopy in the presence of dodecylphosphocholine (B1670865) (DPC) micelles. acs.orgnih.govresearchgate.net DPC micelles provide a zwitterionic lipid environment that serves as a simplified model for eukaryotic cell membranes. mdpi.com The use of perdeuterated DPC micelles is particularly advantageous as it minimizes interference from the detergent in the ¹H NMR spectra, allowing for clearer observation of the peptide's signals. mdpi.com High-resolution 2D NMR experiments, such as TOCSY and NOESY, were used to assign the proton resonances and determine the peptide's conformation. mdpi.com

The analysis of the 2D NMR data for Fallaxidin 4.1a in DPC micelles revealed a structure that is not a simple, uniform helix. Instead, the peptide adopts a partially helical conformation combined with random coil characteristics. researchgate.netacs.orgnih.gov This structural flexibility is thought to be crucial for its ability to bind to and penetrate microbial membranes. acs.orgnih.gov The presence of three proline residues in the sequence naturally disrupts the formation of a continuous α-helix. researchgate.net The combination of helical and random coil segments likely contributes to the peptide's specific mode of action and its interactions with different types of lipid bilayers. researchgate.netacs.org

Table 2: Secondary Structure Characteristics of Fallaxidin 4.1a in DPC Micelles

Structural Feature Description
Overall Conformation Partially helical with random coil characteristics acs.orgnih.gov
Influence of Proline The three proline residues disrupt the formation of a continuous α-helix researchgate.net
Functional Implication Structural flexibility may enhance binding and penetration of microbial membranes acs.orgnih.gov

This table summarizes the key secondary structural features of Fallaxidin 4.1a as determined by 2D NMR spectroscopy in a membrane-mimicking environment.

2D NMR Spectroscopy in Membrane-Mimicking Environments (e.g., DPC Micelles)

Solid-State NMR Spectroscopy for Structural Insights in Model Membranes

Solid-state NMR spectroscopy is an invaluable tool for studying the structure and dynamics of peptides and lipids within model membrane systems, such as multilamellar vesicles (MLVs). scirp.org This technique provides detailed information on how the peptide affects the organization and movement of the lipid components of the membrane. nih.govfrontiersin.org

Deuterium (B1214612) (²H) solid-state NMR, using lipids with deuterated acyl chains, allows for the direct measurement of the orientational order of the lipid chains. nih.govfrontiersin.org The quadrupolar splittings observed in the ²H NMR spectra are directly related to the order parameter of the C-²H bond, providing a measure of the motional restriction of the acyl chains. researchgate.net

Studies on Fallaxidin 4.1a using multilamellar vesicles of deuterated dimyristoylphosphatidylcholine (B1235183) (DMPC-d₅₄) showed that the peptide causes a decrease in the deuterium order parameters, particularly in the upper region of the acyl chains near the lipid headgroup. researchgate.netacs.orgnih.gov This indicates that the peptide increases the motion and disorder of the lipid acyl chains in this region. acs.orgnih.gov However, in mixed DMPC-d₅₄/DMPG bilayers, which mimic bacterial membranes, Fallaxidin 4.1a had little effect on the deuterium order parameters of the DMPC acyl chains, suggesting a more specific interaction with the anionic DMPG lipids. researchgate.netacs.orgnih.gov

Phosphorus (³¹P) solid-state NMR is used to investigate the dynamics and orientation of the phosphate (B84403) headgroups of phospholipids. scirp.orgresearchgate.net The chemical shift anisotropy (CSA) of the ³¹P NMR signal is sensitive to the motion and local environment of the phosphate group. acs.orgresearchgate.net

In zwitterionic DMPC bilayers, the addition of Fallaxidin 4.1a resulted in a decrease in the ³¹P chemical shift anisotropy. researchgate.netacs.orgnih.gov This finding suggests that the peptide increases the motional freedom of the phosphate headgroups. acs.orgnih.gov In contrast, when Fallaxidin 4.1a was added to mixed DMPC/DMPG bilayers, two distinct ³¹P CSA values were observed. researchgate.netacs.org This observation is indicative of a lateral phase separation of the two lipid types or differing headgroup orientations in the presence of the peptide, with a preferential interaction between Fallaxidin 4.1a and the anionic DMPG lipids. researchgate.netacs.org

Table 3: Effects of Fallaxidin 4.1a on Model Membranes as Determined by Solid-State NMR

NMR Technique Model Membrane Observed Effect Interpretation
²H Solid-State NMR DMPC-d₅₄ Decrease in deuterium order parameters in the upper acyl chain region. acs.orgnih.gov Increased motion and disorder of lipid acyl chains. acs.orgnih.gov
DMPC-d₅₄/DMPG Little effect on DMPC-d₅₄ acyl chain order parameters. acs.orgnih.gov Preferential interaction with DMPG. acs.orgnih.gov
³¹P Solid-State NMR DMPC Decrease in chemical shift anisotropy (CSA). acs.orgnih.gov Increased motion of phosphate headgroups. acs.orgnih.gov
DMPC/DMPG Two distinct ³¹P CSA values observed. acs.org Lateral phase separation and/or differing headgroup orientations due to preferential interaction with DMPG. researchgate.netacs.org

This interactive table outlines the key findings from solid-state NMR studies on the interaction of Fallaxidin 4.1a with different model lipid bilayers.

Deuterium (²H) Solid-State NMR for Lipid Acyl Chain Dynamics

Computational Modeling for Conformational Analysis and Molecular Dynamics Simulations

Computational modeling, encompassing conformational analysis and molecular dynamics (MD) simulations, provides critical insights into the structural flexibility and dynamic behavior of this compound, complementing experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. These computational approaches allow for the exploration of the peptide's conformational landscape and its interactions with membrane environments at an atomic level.

Theoretical calculations have been employed to understand the three-dimensional structure of this compound, particularly when complexed with metal ions. nih.gov For instance, studies using the AMBER version 10 software have shown that the MCu(2+) complex of this compound adopts a four-coordinate, approximately square planar geometry. nih.gov In this complex, the copper ion is coordinated by the histidine and lysine (B10760008) residues, as well as the carbonyl oxygens of specific backbone amide groups. nih.gov These simulations reveal that the 3D structures of such metal-peptide complexes are invariably different from the structures of the uncomplexed peptide determined in membrane-mimicking solvents. nih.gov

Molecular dynamics simulations are instrumental in characterizing the dynamic nature of this compound and its interaction with model membranes. nih.govlivecomsjournal.org These simulations can model the peptide's behavior in different environments, such as in solution or embedded within a lipid bilayer, providing a time-resolved view of its conformational changes and interactions. nih.govlivecomsjournal.org

The conformational flexibility of this compound is a key feature highlighted by both computational and experimental studies. acs.orgresearchgate.net In a membrane-mimicking environment, such as in the presence of dodecylphosphocholine (DPC) micelles, a C-terminal amidated analogue, Fallaxidin 4.1a, was found to adopt a partially helical structure with significant random coil characteristics. acs.orgresearchgate.net This inherent flexibility is thought to be crucial for its biological function, potentially enhancing its ability to bind to and penetrate microbial membranes. acs.orgresearchgate.net The presence of three proline residues in its sequence naturally disrupts the formation of a simple α-helix, contributing to its unique and flexible conformation. researchgate.net

Computational modeling also aids in interpreting experimental data from solid-state NMR. For example, simulations can help to rationalize the observed changes in lipid dynamics upon peptide binding. Experimental findings show that Fallaxidin 4.1a interacts differently with mammalian and bacterial model membranes. acs.orgresearchgate.net In zwitterionic DMPC vesicle bilayers (a model for mammalian membranes), the peptide increases lipid motion around the phosphate headgroups. acs.orgresearchgate.net Conversely, in mixed DMPC/DMPG bilayers (a model for bacterial membranes), it shows a preferential interaction with the anionic DMPG lipids. acs.orgresearchgate.net Molecular dynamics simulations can provide a structural basis for these differential interactions, illustrating how the peptide's conformation and orientation adapt to different lipid environments.

Table 1: Software and Force Fields Used in Computational Studies of this compound

Software/Method Application Reference
AMBER version 10 Theoretical calculations of MCu(2+) complexes nih.gov
GROMACS 2018 Molecular dynamics simulations nih.gov
CHARMM36 Force field for MD simulations nih.gov

Table 2: Key Findings from Computational Modeling of this compound

Finding Method Significance Reference
MCu(2+) complex is four-coordinate and square planar Theoretical Calculations (AMBER 10) Reveals specific metal ion coordination geometry, differing from the uncomplexed peptide structure. nih.gov
Ligands include His, Lys, and backbone carbonyl oxygens Theoretical Calculations (AMBER 10) Identifies the specific residues and atomic groups involved in metal binding. nih.gov
Partially helical with random coil characteristics NMR and Computational Modeling Highlights the inherent structural flexibility, which is likely important for membrane interaction. acs.orgresearchgate.net
3D structure of the complex differs from the uncomplexed peptide Theoretical Calculations and NMR Emphasizes the conformational changes induced by metal ion binding. nih.gov

Molecular Mechanisms of Interaction with Biological Membranes

Interaction with Model Lipid Bilayers

The interaction of Fallaxidin 4.1a with synthetic lipid bilayers demonstrates a clear preference for anionic membranes, which are characteristic of bacteria, over zwitterionic membranes, which mimic mammalian cells. nih.govacs.org This selectivity is fundamental to its potential as an antimicrobial agent with limited toxicity to host cells. acs.org

In model membranes composed of the zwitterionic phospholipid dimyristoylphosphatidylcholine (B1235183) (DMPC), Fallaxidin 4.1a exhibits a distinct, concentration-dependent mechanism. researchgate.net Studies using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy show that the peptide interacts with DMPC vesicle bilayers, causing a notable decrease in the ³¹P chemical shift anisotropy (CSA). nih.govacs.org This change, coupled with a reduction in the deuterium (B1214612) order parameters of the upper region of the lipid acyl chains, points to an increase in the motion and disorder of the lipid molecules, particularly around the phosphate (B84403) headgroups. researchgate.netacs.org

Further analysis with Quartz Crystal Microbalance (QCM) technology reveals that the interaction begins with peptide insertion into the lipid bilayer, which is followed by membrane disruption once a specific threshold concentration of the peptide is reached. nih.govresearchgate.netacs.org This two-step process suggests a surface-level accumulation before catastrophic membrane failure, a mechanism distinct from the one observed with anionic membranes. nih.gov

When Fallaxidin 4.1a is introduced to model membranes containing the anionic phospholipid dimyristoylphosphatidylglycerol (DMPG), its behavior changes significantly. researchgate.netacs.org In mixed DMPC/DMPG bilayers, which serve as a proxy for bacterial membranes, ³¹P NMR spectra show two distinct CSA values. nih.govacs.org This observation is indicative of a lateral phase separation of the two lipid types and/or differing orientations of the lipid headgroups, which strongly suggests a preferential interaction between Fallaxidin 4.1a and the anionic DMPG lipids. researchgate.netacs.org

Interestingly, while the peptide profoundly reorganizes the membrane landscape by segregating lipids, it has little effect on the order of the deuterated acyl chains of the DMPC component in these mixed bilayers. nih.govacs.org This contrasts with its disordering effect in pure DMPC membranes and highlights a more targeted interaction with the anionic components of the membrane. researchgate.netacs.org The primary mechanism of disruption in these anionic membranes is the formation of transmembrane pores. nih.gov

Table 1: Summary of Fallaxidin 4.1a Interaction with Model Lipid Bilayers

Membrane TypeKey FindingsTechnique UsedInferred Mechanism
Zwitterionic (DMPC) Decreased ³¹P CSA and deuterium order parameters. acs.orgSolid-State NMRIncreased lipid motion and disorder. researchgate.net
Peptide insertion followed by disruption at a threshold concentration. nih.govQuartz Crystal Microbalance (QCM)Surface disruption. acs.org
Anionic (DMPC/DMPG) Observation of two ³¹P CSA values. acs.orgSolid-State NMRPreferential interaction with DMPG and lipid phase separation. researchgate.netacs.org
Little effect on DMPC acyl chain order. nih.govSolid-State NMRTargeted interaction with anionic lipids. researchgate.net
Evidence of transmembrane pore formation. acs.orgNMR and QCMPore formation. nih.gov

Zwitterionic Phospholipid Membranes (e.g., DMPC)

Membrane Permeabilization and Disruption Modalities

The ultimate antimicrobial effect of Fallaxidin 4.1a is achieved through the physical permeabilization and disruption of the bacterial membrane. The specific modality of this disruption is dictated by the membrane's lipid composition, leading to different outcomes in zwitterionic versus anionic environments. researchgate.netacs.org

In anionic DMPC/DMPG membranes, the collective evidence from NMR and QCM studies points directly to the formation of transmembrane pores as the primary mechanism of permeabilization. nih.govacs.org It has been proposed that these pores could be toroidal in nature. researchgate.net In a toroidal pore model, the peptide inserts into the membrane and induces the lipid monolayers to bend continuously from the top leaflet to the bottom leaflet, creating a water-filled channel that is lined by both the peptides and the lipid headgroups. This action effectively compromises the membrane's barrier function. researchgate.net

The interaction with zwitterionic DMPC membranes follows a different pathway. Instead of forming stable pores, Fallaxidin 4.1a inserts into the bilayer. nih.govacs.org This insertion is facilitated by the peptide's flexible structure, which is characterized as partially helical with random coil elements. nih.govresearchgate.netacs.org At a critical concentration, this insertion process leads to a general disruption and breakdown of the membrane structure rather than the formation of discrete pores. acs.org This mechanism is sometimes referred to as the "carpet model," where peptides accumulate on the membrane surface before causing detergent-like disruption.

Fallaxidin 4.1a significantly modulates the physical state of lipid bilayers. In zwitterionic DMPC membranes, the peptide increases the freedom of motion throughout the lipid acyl chains, leading to a more fluid and disordered state. acs.orgresearchgate.net This is evidenced by the decrease in deuterium order parameters and the reduction in the ³¹P CSA, which reflects greater motional averaging of the phosphate headgroups. researchgate.netacs.org

Conversely, in mixed anionic DMPC/DMPG membranes, the effect on the fluidity of the bulk DMPC lipid chains is minimal. researchgate.netacs.org However, the peptide's ability to induce lateral phase separation and preferentially interact with DMPG represents a profound alteration of the membrane's organization. acs.org This segregation of lipids can lead to the formation of lipid domains, which in itself can destabilize the membrane and contribute to its permeabilization. nih.gov

Peptide Insertion and Surface Disruption

Real-Time Kinetic Analysis of Membrane Interactions using Quartz Crystal Microbalance with Dissipation (QCM-D)

The interaction of the antimicrobial peptide Fallaxidin 4.1a, a C-terminal amidated analogue of Fallaxidin 4.1, with biological membranes has been investigated in real-time using Quartz Crystal Microbalance with Dissipation (QCM-D). researchgate.netnih.govresearchgate.net This surface-sensitive technique allows for the simultaneous measurement of changes in frequency (Δf) and dissipation (ΔD) of a sensor crystal, providing valuable insights into both the mass of molecules binding to a surface and the viscoelastic properties of the adjoined layer. researchgate.net In these studies, supported lipid bilayers (SLBs) were formed on the QCM-D sensor to mimic the surfaces of mammalian and bacterial cells. researchgate.netresearchgate.netacs.org

The research utilized two primary model membranes:

Zwitterionic dimyristoylphosphatidylcholine (DMPC) bilayers: These serve as a simplified model for the outer leaflet of eukaryotic or mammalian cell membranes. researchgate.netacs.org

Mixed anionic dimyristoylphosphatidylcholine/dimyristoylphosphatidylglycerol (DMPC/DMPG) bilayers: The inclusion of the negatively charged DMPG lipid provides a model for prokaryotic or bacterial cell membranes. researchgate.netresearchgate.netacs.org

By introducing Fallaxidin 4.1a to these model systems, researchers could observe the kinetics of binding, insertion, and any subsequent disruption of the membrane structure. The analyses revealed distinct mechanisms of action against the two types of membranes, highlighting the peptide's selective cytotoxicity. researchgate.netresearchgate.netacs.org

Detailed Research Findings

Real-time QCM-D analysis demonstrated that Fallaxidin 4.1a interacts differently with bacterial-like and mammalian-like model membranes. researchgate.netresearchgate.net The interaction with the anionic DMPC/DMPG membrane was consistent with the formation of transmembrane pores. researchgate.netresearchgate.netacs.org In contrast, its interaction with the neutral DMPC membrane appeared to follow a process of initial peptide insertion followed by membrane disruption once a critical threshold concentration was reached. researchgate.netresearchgate.net These distinct interaction profiles, observed at low micromolar concentrations (<5 µM), suggest a preferential activity of Fallaxidin 4.1a towards prokaryotic membranes. researchgate.netresearchgate.netacs.org

The kinetic data obtained from these QCM-D studies are summarized in the tables below, detailing the inferred mechanisms at the molecular level.

Table 1: QCM-D Analysis of Fallaxidin 4.1a Interaction with Bacterial Model Membranes (DMPC/DMPG)

Phase of InteractionObserved QCM-D Signal Change (Descriptive)Inferred Molecular Mechanism
Initial Binding Rapid decrease in frequency (Δf) with a corresponding increase in dissipation (ΔD).Electrostatic attraction of the cationic peptide to the anionic membrane surface, followed by initial binding.
Peptide Insertion Continued decrease in frequency (Δf) and a significant increase in dissipation (ΔD).The peptide inserts into the lipid bilayer, increasing the mass and creating a less rigid, more viscoelastic layer.
Pore Formation Stabilization of frequency (Δf) and dissipation (ΔD) signals after the initial changes.The inserted peptides assemble to form stable transmembrane pores, leading to a new, altered membrane structure. researchgate.netresearchgate.net

Table 2: QCM-D Analysis of Fallaxidin 4.1a Interaction with Mammalian Model Membranes (DMPC)

Phase of InteractionObserved QCM-D Signal Change (Descriptive)Inferred Molecular Mechanism
Initial Insertion A decrease in frequency (Δf) accompanied by an increase in dissipation (ΔD).The peptide inserts into the zwitterionic lipid bilayer, indicating an increase in mass and a change in the membrane's viscoelastic properties. researchgate.netresearchgate.net
Threshold-Dependent Disruption At a critical peptide concentration, a sharp increase in frequency (Δf) and decrease in dissipation (ΔD) is observed.Mass is lost from the sensor surface as the peptide solubilizes and disrupts the lipid bilayer, leading to membrane lysis. researchgate.netresearchgate.netacs.org

These findings from QCM-D, complemented by NMR studies, provide a mechanistic basis for the selective antimicrobial action of Fallaxidin 4.1a. researchgate.netresearchgate.netacs.org The ability to form pores in bacterial-like membranes at low concentrations explains its efficacy as an antimicrobial agent, while the requirement for a higher threshold concentration to disrupt mammalian-like membranes points to its potential as a targeted therapeutic. researchgate.netresearchgate.net

Identification and Characterization of Molecular Targets of Fallaxidin 4.1

Interaction with ATP Synthasenih.govnih.gov

ATP synthase, a fundamental enzyme in cellular energy metabolism, has been identified as a significant molecular target for various antimicrobial peptides. nih.govnih.gov This enzyme, located in the inner mitochondrial membrane in eukaryotes and the plasma membrane in bacteria, is responsible for the synthesis of ATP. nih.gov Several cationic α-helical amphibian AMPs have demonstrated inhibitory effects on the ATPase activity of E. coli ATP synthase, establishing this enzyme as a key target. nih.gov The interaction is not only crucial for understanding the antimicrobial mechanism but also highlights the potential for developing novel therapeutic agents that target this essential enzyme. nih.gov

The ATP synthase enzyme is a multi-subunit complex, and identifying the specific binding sites of inhibitors is crucial for understanding their mechanism of action. nih.govmicrobialcell.com For peptides, distinct binding sites are thought to exist at the interface of the α and β subunits of the F1 domain. nih.gov This is supported by studies on other inhibitors, such as angiostatin, which has been shown to bind to the α-subunit of ATP synthase on the surface of human endothelial cells. nih.govnih.gov

Furthermore, some research points towards the involvement of the epsilon subunit. shu.ac.uk One study identified a potential link between Fallaxidin peptides and an "ATP synthase subunit epsilon-like protein," suggesting this subunit as a possible interaction point. shu.ac.uk The F1 portion of the synthase contains the catalytic sites, while the Fo portion forms the proton channel. microbialcell.com The precise location of the Fallaxidin 4.1 binding site on these subunits requires further detailed structural analysis, but the α/β interface and the epsilon subunit represent primary areas of investigation. nih.govshu.ac.uk

A key characteristic of the interaction between certain amphibian AMPs and ATP synthase is the reversibility of the inhibition. nih.gov Studies have shown that several cationic α-helical amphibian AMPs exert reversible inhibitory effects on the ATPase activity of E. coli ATP synthase. nih.gov This reversibility suggests a non-covalent binding mechanism, where the peptide can associate and dissociate from the enzyme. nih.gov This is in contrast to irreversible inhibitors that form permanent covalent bonds with their target. The reversible nature of this inhibition is a significant finding, as it implies that the enzyme's function can be restored if the peptide is removed, a characteristic that has implications for potential therapeutic applications. ox.ac.uk

Binding Site Analysis on ATP Synthase Subunits

Exploration of Other Potential Intracellular or Membrane-Associated Targetsdrorlist.comfrontiersin.org

While ATP synthase is a primary target, the mechanisms of antimicrobial peptides are often multifaceted. frontiersin.org It is increasingly recognized that AMPs may act via a multi-hit mechanism, engaging with several cellular components simultaneously. drorlist.comfrontiersin.org

Beyond ATP synthase, potential intracellular targets for AMPs include nucleic acids (DNA and RNA), ribosomes, and various enzymes involved in cellular processes. drorlist.comfrontiersin.org The cationic nature of peptides like this compound facilitates interaction with negatively charged molecules such as DNA. nih.gov

Additionally, the interaction of this compound with the cell membrane itself is a critical aspect of its function. researchgate.netresearchgate.net Studies on a C-terminal amidated analogue, Fallaxidin 4.1a, indicate that it interacts differently with mammalian versus bacterial model membranes. researchgate.net These interactions can lead to the formation of transmembrane pores or other forms of membrane disruption, which can be a primary mechanism of cell death or can facilitate the peptide's entry into the cell to reach intracellular targets. researchgate.netresearchgate.net The flexibility of the peptide's structure may enhance its ability to bind to and penetrate microbial membranes. researchgate.netacs.org This membrane activity, coupled with the targeting of intracellular components, suggests a comprehensive mechanism of action. nih.gov

Table 2: Summary of this compound Molecular Interactions
TargetType of InteractionKey FindingsSource
ATP SynthaseEnzyme InhibitionIdentified as a primary molecular target for related amphibian AMPs. nih.govnih.gov
ATP Synthase SubunitsBinding Site InteractionPotential binding at the α/β subunit interface and possible interaction with the epsilon subunit. nih.govshu.ac.uk
ATPase ActivityReversible InhibitionDemonstrates reversible inhibitory effects on E. coli ATP synthase activity. nih.gov
Cell MembranesDisruption / Pore FormationAnalogue Fallaxidin 4.1a interacts with and can disrupt model membranes, potentially forming pores. researchgate.netresearchgate.net
Other Intracellular MoleculesPotential TargetingAMPs can target other components like DNA, RNA, and ribosomes as part of a multi-hit mechanism. drorlist.comfrontiersin.org

Structure Activity Relationship Studies of Fallaxidin 4.1 and Its Analogs

Impact of C-Terminal Amidation (Fallaxidin 4.1a) on Structure and Membrane Interactions

The modification of the native Fallaxidin 4.1 from a C-terminal carboxylic acid to a C-terminal amide, creating Fallaxidin 4.1a, has been a key focus of study to understand its structure and membrane interactions. frogid.net.aufrontiersin.org This single modification is a common post-translational modification in antimicrobial peptides and is known to influence peptide charge, stability, and membrane activity. cpu-bioinfor.org

Nuclear Magnetic Resonance (NMR) studies have revealed that in a membrane-mimicking environment, specifically in the presence of zwitterionic dodecylphosphocholine (B1670865) (DPC) micelles, Fallaxidin 4.1a does not form a simple, rigid α-helix. frogid.net.au Instead, it adopts a partially helical structure that also exhibits characteristics of a random coil. frogid.net.au This combination of structural elements results in a flexible peptide. frogid.net.au

The interaction of Fallaxidin 4.1a with model phospholipid membranes has been investigated using solid-state NMR and Quartz Crystal Microbalance (QCM) techniques, employing different lipid compositions to mimic mammalian and bacterial cell membranes. frogid.net.au Zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC) was used to represent mammalian membranes, while a mixture of DMPC and anionic dimyristoylphosphatidylglycerol (DMPG) was used to model bacterial membranes. frogid.net.au

In contact with the mammalian-like DMPC bilayers, Fallaxidin 4.1a was found to cause an increase in the motion of the lipid phosphate (B84403) headgroups. This was evidenced by a decrease in the ³¹P chemical shift anisotropy (CSA). frogid.net.au Furthermore, a decrease in deuterium (B1214612) order parameters in the upper region of the lipid acyl chains was observed, indicating greater lipid motion. frogid.net.au QCM analysis showed that the peptide inserts into these neutral membranes and, upon reaching a certain threshold concentration, causes disruption.

The interaction with bacterial-like DMPC/DMPG membranes was notably different. frogid.net.au Solid-state NMR data indicated a preferential interaction of Fallaxidin 4.1a with the anionic DMPG lipids. This interaction led to a lateral phase separation of the lipids and differing orientations of the lipid headgroups. frogid.net.au Unlike its effect on neutral membranes, the peptide had little impact on the order of the deuterated acyl chains in the mixed anionic membranes. QCM results for these membranes were consistent with the formation of transmembrane pores. It has been suggested that the mechanism of action could involve the formation of toroidal pores. These distinct interaction mechanisms highlight the peptide's preferential activity towards bacterial-like membranes at low concentrations. frogid.net.au

Table 1: Interaction of Fallaxidin 4.1a with Model Membranes

Model Membrane Lipid Composition Key Observations Inferred Mechanism
Mammalian-like DMPC (zwitterionic) Increased lipid headgroup motion, decreased acyl chain order in the upper region. Peptide insertion followed by disruption at a threshold concentration.
Bacterial-like DMPC/DMPG (anionic) Preferential interaction with DMPG, lipid phase separation. Transmembrane pore formation (e.g., toroidal pore).

Effects of Amino Acid Substitutions and Modifications on Molecular Interactions

The native this compound sequence is notable for containing three proline residues. nih.gov Proline is a unique amino acid that introduces a kink or bend in peptide secondary structures, disrupting α-helices and β-sheets. The presence of these residues is the reason this compound cannot adopt a simple α-helical structure. While specific substitution studies on the proline residues of this compound were not found in the provided research, studies on other antimicrobial peptides, such as Maculatin 1.1, have shown that proline plays a central role in membrane interactions by inducing significant changes in membrane order and affecting the bilayer's ability to recover from peptide-induced structural changes. The proline residues in this compound likely contribute to the structural flexibility observed in its amidated analog, which is crucial for its function.

Relationship between Peptide Structure, Flexibility, and Membrane Binding/Penetration

A clear relationship exists between the structure of Fallaxidin 4.1a, its inherent flexibility, and its ability to bind to and penetrate cell membranes. The solution structure, determined by NMR in a membrane-mimicking environment, is not a rigid, uniform helix but rather a dynamic combination of helical and random coil segments. frogid.net.au This structural plasticity is considered a key factor that may enhance both the binding and penetration of microbial membranes. frogid.net.au

The initial binding of cationic antimicrobial peptides to bacterial membranes is often driven by electrostatic attraction to the negatively charged components of the membrane, such as DMPG. The flexible nature of Fallaxidin 4.1a would allow it to adapt its conformation upon interacting with the lipid surface, facilitating an optimal orientation for insertion and subsequent pore formation. The charged residues of the peptide can interact with the anionic lipids, initiating the process that leads to the formation of pores and results in the peptide's antimicrobial activity.

The differential activity observed between neutral (mammalian-like) and anionic (bacterial-like) membranes underscores the importance of the peptide's structure in its selective toxicity. With anionic membranes, Fallaxidin 4.1a appears to insert and form transmembrane pores, a highly effective mechanism for killing bacteria. In contrast, its interaction with neutral membranes is characterized by insertion and disruption only at higher concentrations, suggesting a lower affinity and a different mode of action that is less damaging at typical effective concentrations. This selectivity is a critical attribute for a potential therapeutic agent.

Table 2: Structure and Activity of Fallaxidin Peptides

Compound Sequence Key Structural Features Primary Interaction Mechanism with Anionic Membranes
This compound GLLSFLPKVIGVIGHLIHPPS-OH nih.gov Three proline residues, C-terminal carboxylic acid. nih.gov Not directly studied; inferred to be less active than 4.1a due to C-terminus.
Fallaxidin 4.1a GLLSFLPKVIGVIGHLIHPPS-NH₂ C-terminal amide; partially helical with random coil characteristics, flexible. frogid.net.au Transmembrane pore formation.

Analytical Methodologies for Fallaxidin 4.1 Research

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone in the study of peptides like Fallaxidin 4.1, providing critical information on molecular weight, sequence, and metal-binding properties. adelaide.edu.au

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique essential for analyzing large biomolecules like peptides. In the context of this compound research, ESI-MS has been instrumental in studying the peptide's interactions with metal ions. Studies have shown that this compound, along with other histidine-containing anuran peptides, readily forms cluster ions with divalent metals (Met²⁺), such as copper (Cu²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). nih.gov When analyzed in a Waters QTOF 2 mass spectrometer using ESI, this compound produces MMet²⁺ and (M + Met²⁺-2H⁺)²⁺ cluster ions, with complexes involving copper being particularly abundant. nih.gov This technique confirms the peptide's ability to bind metal ions, a characteristic that can be crucial for its biological function. nih.gov

Collision-Induced Dissociation Tandem Mass Spectrometry (CID MS/MS) for Fragmentation and Sequencing

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment ions to obtain structural and sequence information. thermofisher.com For this compound, ESI-CID MS/MS has been applied to analyze its metal complexes. nih.gov By inducing fragmentation of the metal-peptide cluster ions, researchers can obtain b and y fragment ions. nih.gov This fragmentation pattern provides partial information about the peptide's sequence and, crucially, helps to determine the specific amino acid residues involved in coordinating the metal ion. nih.gov Theoretical calculations combined with these CID MS/MS results indicate that in Cu²⁺ complexes, this compound acts as a four-coordinate, square planar ligand, with histidine and lysine (B10760008) residues, as well as backbone carbonyl oxygens, participating in the binding. nih.govresearchgate.net The combination of different fragmentation methods like CID, Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) can provide more complete sequence coverage for peptides. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that separates components of a mixture before mass analysis, making it ideal for purity assessment and characterization of synthetic or isolated peptides. nih.govlcms.cz The initial characterization of this compound, which identified its C-terminal carboxylic acid (COOH) group, was achieved through mass spectrometry and later confirmed by cDNA sequencing. researchgate.net For complex biological samples, LC-MS/MS provides high selectivity and sensitivity for the unequivocal identification of target compounds and their metabolites. mdpi.com While specific LC-MS/MS purity analyses for this compound are part of standard peptide characterization, detailed reports often focus on functional aspects. The technique is capable of detecting and quantifying impurities, such as incompletely synthesized sequences or post-translational modifications, ensuring the homogeneity of the peptide used in subsequent biological and structural assays. nih.gov The method can detect impurities at very low levels, demonstrating its high sensitivity. nih.gov

TechniqueSpecific ApplicationKey FindingsReference
ESI-MSAnalysis of metal-binding properties.This compound forms cluster ions with Cu²⁺, Mg²⁺, and Zn²⁺. nih.gov nih.gov
CID MS/MSFragmentation of metal-peptide complexes for sequencing and connectivity analysis.Provided fragmentation data (b and y ions) to help identify amino acids (His, Lys) involved in metal coordination. nih.gov nih.govresearchgate.net
LC-MS/MSGeneral characterization and purity assessment.Used to identify the C-terminal COOH group of the peptide. researchgate.net Standard method for ensuring sample purity for further studies. nih.gov researchgate.net

Advanced NMR Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of molecules at the atomic level. fun-mooc.fr For this compound, advanced NMR techniques, particularly in the solid state, have provided profound insights into its interaction with lipid membranes. acs.orgresearchgate.net

Deuterium (B1214612) Labeled Whole-Cell NMR for Membrane Interactions within Intact Biological Systems

Solid-state NMR can be applied not just to model membranes but also to living, intact cells to understand how antimicrobial peptides (AMPs) interact with complex biological environments. nih.gov The methodology involves enriching bacterial cell membranes with deuterium-labeled fatty acids. researchgate.net Subsequent ²H NMR analysis of these whole cells allows for the direct observation of lipid acyl chain order and dynamics within a native membrane setting. nih.gov The addition of AMPs to these labeled bacteria leads to significant changes in the ²H NMR spectra, indicating substantial disruption of the lipid bilayers. nih.gov While specific whole-cell NMR studies on this compound are not detailed in the literature, this technique represents a key application for assessing the peptide's effect on the complex and heterogeneous environment of an actual bacterial membrane, moving beyond simplified model systems. nih.govdrorlist.com

Specific Isotope Labeling Strategies (e.g., ³¹P, ²H, ¹³C, ¹⁵N) for Targeted Structural and Dynamic Studies

The use of specific isotopes in NMR studies allows researchers to probe targeted parts of the peptide-membrane system. nih.gov

³¹P NMR: Solid-state ³¹P NMR spectroscopy has been used extensively to study the effect of a C-terminal amidated analogue, Fallaxidin 4.1a, on the dynamics of phospholipid headgroups. acs.orgrsc.org In model membranes composed of zwitterionic DMPC, Fallaxidin 4.1a caused a decrease in the ³¹P chemical shift anisotropy (CSA), which points to increased motion and disorder around the phosphate (B84403) headgroups. researchgate.netacs.org In mixed "bacterial" model membranes (DMPC/DMPG), the appearance of two distinct ³¹P CSA values suggested a preferential interaction of the peptide with the anionic DMPG lipids. researchgate.netacs.org

²H NMR: To investigate the peptide's impact on the hydrophobic core of the membrane, researchers have used ²H NMR with lipids that are deuterated along their acyl chains (e.g., DMPC-d₅₄). acs.orgrsc.org For Fallaxidin 4.1a interacting with DMPC vesicles, a decrease in deuterium order parameters was observed, indicating that the peptide disrupts the upper region of the lipid acyl chains. researchgate.netacs.org These studies, often performed on multilamellar vesicles (MLVs), help to characterize the mode and depth of peptide insertion into the membrane. drorlist.com

¹³C and ¹⁵N NMR: While direct studies on ¹³C or ¹⁵N labeled this compound are not prominently reported, these labeling strategies are powerful tools in peptide research. nih.gov Isotope labeling of specific amino acids in the peptide would allow for the determination of its structure, orientation, and dynamics when bound to a membrane. Techniques like Rotational-Echo Double-Resonance (REDOR) NMR can measure precise distances between an isotope-labeled nucleus (like ¹³C or ¹⁵N) on the peptide and a nucleus in the lipid (like ³¹P), providing high-resolution structural constraints. nih.gov

Isotope/MethodSystem StudiedKey Findings/ApplicationReference
²H Whole-Cell NMRIntact bacteria with ²H-labeled membranes.An advanced application to study AMP-induced membrane disruption in a native biological context. nih.gov researchgate.netnih.gov
³¹P NMRFallaxidin 4.1a in DMPC and DMPC/DMPG model membranes.Revealed increased motion of lipid headgroups and preferential interaction with anionic DMPG lipids. acs.org researchgate.netacs.orgrsc.org
²H NMRFallaxidin 4.1a in DMPC-d₅₄ model membranes.Showed peptide-induced disorder in the upper region of lipid acyl chains. acs.org researchgate.netacs.orgdrorlist.comrsc.org
¹³C / ¹⁵N NMRGeneral peptide studies.A targeted strategy to determine peptide structure, dynamics, and measure intermolecular distances (e.g., via REDOR) in membrane-bound states. nih.gov nih.gov

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Biophysical Characterization of Peptide-Membrane Interactions

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, label-free surface-sensing technique that provides insights into the interactions of molecules with surfaces. monash.edu In the context of this compound research, QCM-D is instrumental in elucidating the dynamics of its interaction with model lipid bilayers, which mimic mammalian and bacterial cell membranes. springernature.com This technique measures changes in frequency (Δf), corresponding to mass changes, and dissipation (ΔD), corresponding to the viscoelasticity of the adlayer, as the peptide interacts with the supported lipid bilayer. monash.edu

Research employing a C-terminal amidated analogue, Fallaxidin 4.1a, has demonstrated its distinct mechanisms of action on different types of model membranes. acs.org When interacting with zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers, which serve as a model for mammalian membranes, Fallaxidin 4.1a initially inserts into the membrane. acs.org Upon reaching a threshold concentration, it leads to the disruption of the membrane. acs.org

In contrast, its interaction with mixed DMPC/dimyristoylphosphatidylglycerol (DMPG) bilayers, which mimic the anionic character of bacterial membranes, results in the formation of transmembrane pores. acs.org This preferential activity towards bacterial model membranes at lower peptide concentrations (less than 5 μM) suggests a targeted cytolytic activity against prokaryotic cells. acs.orgresearchgate.net

The table below summarizes the observed interactions of Fallaxidin 4.1a with different model lipid bilayers as characterized by QCM-D.

Model MembranePeptide ConcentrationObserved Interaction with Fallaxidin 4.1aInterpretation
DMPC (zwitterionic, mammalian model)Threshold-dependentPeptide insertion followed by membrane disruptionDisruption of membrane integrity
DMPC/DMPG (anionic, bacterial model)< 5 μMTransmembrane pore formationCreation of pores through the membrane

Circular Dichroism (CD) for Secondary Structure Analysis in Various Environments

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. creative-proteomics.com By measuring the differential absorption of left and right-handed circularly polarized light, CD provides information on the conformational states, such as α-helices, β-sheets, and random coils. biorxiv.org

In the study of Fallaxidin 4.1a, CD spectroscopy has been used to determine its secondary structure in the presence of membrane-mimicking environments. acs.org When in an aqueous solution, peptides may adopt a largely unstructured or random coil conformation. However, upon interaction with a lipid environment, such as dodecylphosphocholine (B1670865) (DPC) micelles, they can undergo a conformational change.

For Fallaxidin 4.1a, analysis in the presence of DPC micelles revealed a structure that is partially helical but also retains random coil characteristics. acs.org This structural flexibility may be crucial for its ability to effectively bind to and penetrate microbial membranes. acs.org The presence of both helical and random coil elements suggests a dynamic structure that can adapt to the interfacial environment of a lipid bilayer.

The following table outlines the secondary structure characteristics of Fallaxidin 4.1a as determined by Circular Dichroism in a membrane-mimicking environment.

EnvironmentPredominant Secondary Structure ElementsStructural Implication
Dodecylphosphocholine (DPC) micellesPartial α-helix and random coilFlexible structure potentially enhancing membrane binding and penetration

Theoretical and Fundamental Biological Implications

Role of Fallaxidin 4.1 in Innate Immunity of Amphibians

Amphibian skin serves as a critical frontline defense, a mucosal surface constantly exposed to a diverse array of microbes in both aquatic and terrestrial environments. frontiersin.orgnih.govopen.edu This vital organ is an integral part of the innate immune system, equipped with physical, chemical, cellular, and microbiological barriers to fend off potential pathogens. frontiersin.orgnih.gov A key component of this chemical barrier is the secretion of a vast arsenal (B13267) of antimicrobial peptides (AMPs) from granular glands within the skin. frontiersin.orgmdpi.com These peptides, including this compound, provide a rapid, non-specific defense against a wide spectrum of microorganisms. open.edumdpi.com

This compound is a moderately active antibiotic peptide isolated from the glandular skin secretions of the Eastern Dwarf Tree Frog, Litoria fallax. nih.govuniprot.org It is part of a family of peptides known as fallaxidins, which are expressed by the skin glands of this species. nih.govuniprot.org The innate immune system of amphibians is crucial for their survival, especially given the global threat of emerging infectious diseases like chytridiomycosis, caused by the fungus Batrachochytrium dendrobatidis. cornell.edu The production of potent AMPs is a specialized evolutionary adaptation that enhances the protective capacity of the vulnerable skin barrier. frontiersin.orgnih.gov this compound, through its antimicrobial properties, directly contributes to this defense, helping to prevent infections and maintain the health of the organism. nih.gov Its presence underscores the sophisticated chemical defense strategies that have evolved in amphibians to survive in microbially rich habitats. frontiersin.orgnih.gov

Conceptual Framework for Designing Novel Bioactive Peptides Based on this compound Scaffold

The unique structural and functional properties of antimicrobial peptides make them attractive scaffolds for the development of new therapeutic agents. mdpi.commdpi.comasm.org The general principle relies on the hypothesis that the physicochemical properties of these peptides, such as their amphiphilic topology, are more critical for their antimicrobial activity than their specific amino acid sequences. asm.orgresearchgate.net this compound presents a particularly intriguing scaffold for rational peptide design due to its unusual structural characteristics. nih.govresearchgate.net

A conceptual framework for designing novel bioactive peptides based on the this compound scaffold would involve several key considerations:

Leveraging Unique Structural Motifs: Unlike many alpha-helical AMPs, this compound possesses a distinctive sequence that includes three proline residues. nih.govresearchgate.net These residues act as "helix breakers," introducing flexibility and kinks into the peptide's structure. researchgate.net This inherent flexibility may be crucial for its ability to bind to and penetrate diverse microbial membranes. researchgate.netnih.gov New designs could manipulate the number and position of proline residues to optimize this structural pliability for enhanced activity or altered target specificity.

Modifying Amphiphilicity and Charge: The arrangement of hydrophobic and cationic residues defines the peptide's amphiphilicity, which is essential for membrane interaction. asm.org The this compound sequence (GLLSFLPKVIGVIGHLIHPPS-OH) can be systematically altered. nih.gov Amino acid substitutions could be made to fine-tune the hydrophobic moment and net positive charge, potentially increasing potency while maintaining or improving selectivity for microbial over mammalian cells. asm.org

Investigating the C-Terminal Carboxylic Acid: A notable feature of this compound is its free C-terminal carboxylic acid group (-COOH), a characteristic not commonly found in other antimicrobial peptides which are often C-terminally amidated. nih.govresearchgate.net A synthetic analogue, Fallaxidin 4.1a, which has a C-terminal amide, has been studied extensively. researchgate.netnih.gov A design framework could explore the functional significance of this native C-terminal group, comparing its influence on stability, solubility, and activity against amidated variants to guide future modifications.

Utilizing as a Supramolecular Scaffold: Beyond monomeric action, peptides can be engineered to form higher-ordered structures like hydrogels or nanofibers that can act as both the antimicrobial agent and a delivery vehicle. mdpi.com The this compound sequence could be incorporated into such supramolecular assemblies, potentially enhancing therapeutic activity and creating bioresponsive materials for targeted infection treatment. mdpi.com

By systematically modifying these structural and physicochemical parameters, the this compound scaffold provides a versatile platform for creating a new generation of peptide-based therapeutics with potentially improved efficacy and specificity. mdpi.comasm.org

Broader Understanding of Membrane-Active Peptide Mechanisms

The study of this compound and its analogue, Fallaxidin 4.1a, offers significant insights into the diverse mechanisms by which membrane-active peptides function. researchgate.netubc.ca These peptides primarily exert their antimicrobial effects by physically disrupting the integrity of microbial cell membranes. mdpi.com

Research using nuclear magnetic resonance (NMR) and quartz crystal microbalance (QCM) on Fallaxidin 4.1a has provided a detailed picture of its interaction with model membranes. researchgate.netnih.gov

Structural Flexibility: In the presence of membrane-mimicking environments like dodecylphosphocholine (B1670865) (DPC) micelles, Fallaxidin 4.1a adopts a partially helical structure combined with random coil characteristics. researchgate.netnih.govresearchgate.net This structural flexibility is thought to be advantageous, potentially enhancing its ability to bind and penetrate microbial membranes. researchgate.netnih.gov

Selective Membrane Disruption: Fallaxidin 4.1a demonstrates preferential activity towards membranes that mimic bacterial cell walls (composed of DMPC and DMPG) over those that model mammalian cells (composed of zwitterionic DMPC). researchgate.netnih.gov This selectivity is crucial for its potential as a therapeutic, as it implies lower toxicity to host cells at effective concentrations. researchgate.net

Pore Formation Mechanism: Real-time analysis indicates that Fallaxidin 4.1a forms transmembrane pores in bacterial-like membranes. researchgate.netnih.gov This action disrupts the membrane's barrier function, leading to cell death. The mechanism is suggested to be consistent with a "toroidal pore" model, where the peptide and lipid headgroups curve together to line the channel. researchgate.net In contrast, its interaction with mammalian-like membranes involves peptide insertion followed by disruption only at a higher threshold concentration. researchgate.netnih.gov

Influence on Lipid Dynamics: Solid-state NMR studies have revealed that Fallaxidin 4.1a alters the dynamics of the phospholipid membranes. In mammalian-like vesicles, it increases the motion around the phosphate (B84403) headgroups of the lipids. mdpi.comresearchgate.net In bacterial-like membranes, it appears to cause a lateral separation of the different lipid types, showing a preferential interaction with the anionic DMPG lipids. mdpi.comresearchgate.netnih.gov

These detailed mechanistic findings for Fallaxidin 4.1a contribute to a wider understanding of the structure-function relationships of membrane-active peptides. ubc.ca They highlight how specific structural features, such as proline-induced flexibility, and physicochemical properties dictate the mode of membrane interaction, the formation of pores, and the basis for selective toxicity against prokaryotic organisms. researchgate.net

Future Research Directions and Unexplored Avenues

Investigation of Fallaxidin 4.1 Interactions with Other Biological Macromolecules

While the primary interactions of many phallotoxins are with actin filaments, the full scope of this compound's interactions with other essential biological macromolecules, such as a wider range of proteins and nucleic acids, remains a significant area for future research. Understanding these off-target or secondary interactions is critical for a complete mechanistic picture and for assessing the compound's broader biological impact.

Future studies will likely focus on:

Proteomics-Based Approaches: Techniques such as affinity purification-mass spectrometry (AP-MS) could be employed to identify novel protein binding partners of this compound in various cell lysates. This would involve using a tagged version of this compound as bait to pull down interacting proteins.

Nucleic Acid Binding Studies: Although phallotoxins are not classically known to interact with DNA or RNA, systematic investigations using techniques like electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR) could definitively rule in or out any significant binding. Given that some small molecules can intercalate into or bind to specific nucleic acid structures, exploring this possibility for this compound is a valid, unexplored avenue.

Enzyme Inhibition/Activation Assays: A broad panel of enzymatic assays could be conducted to determine if this compound modulates the activity of key cellular enzymes beyond its effects on actin polymerization. This could uncover previously unknown regulatory roles or off-target effects.

Potential Interaction PartnerInvestigative TechniqueObjective
Non-actin Cytoskeletal ProteinsAffinity Purification-Mass Spectrometry (AP-MS)Identify novel protein binding partners and assess impact on overall cytoskeletal dynamics.
Kinases and PhosphatasesEnzymatic AssaysDetermine if this compound allosterically or directly modulates key signaling enzymes.
DNA/RNA G-quadruplexesCircular Dichroism (CD) Spectroscopy, NMRInvestigate potential binding to non-canonical nucleic acid structures.

Computational Design and Validation of this compound Analogs with Modified Mechanistic Profiles

The chemical structure of this compound provides a scaffold that can be computationally modified to create analogs with altered or enhanced properties. The goal of such research is to design new molecules that might have different binding affinities, improved cell permeability, or novel functionalities, such as carrying a fluorescent tag or a therapeutic payload.

Key aspects of this research direction include:

In Silico Mutagenesis: Computational models of the this compound-actin complex can be used to predict how specific chemical modifications to the this compound structure would affect its binding affinity and conformational effects on the actin filament.

Pharmacophore Modeling: By identifying the essential chemical features of this compound required for actin binding, new molecules can be designed that retain these features while incorporating novel chemical groups to alter other properties.

Synthesis and Experimental Validation: Promising computationally designed analogs would then be chemically synthesized and their properties validated experimentally. This iterative cycle of design, synthesis, and testing is crucial for developing compounds with truly modified mechanistic profiles. For example, an analog could be designed to be a reversible binder, in contrast to the strong, almost irreversible binding of the parent compound.

Analog Design StrategyComputational ToolDesired Modified Profile
Side-Chain ModificationMolecular Dynamics (MD) SimulationsAltered binding affinity or selectivity for actin isoforms.
Cyclic Peptide Backbone AlterationDensity Functional Theory (DFT)Increased metabolic stability or modified conformational rigidity.
Attachment of Functional GroupsPharmacophore ModelingAddition of fluorescent probes for imaging or cross-linking agents.

Advanced Biophysical Techniques for High-Resolution Mechanistic Elucidation in Complex Biological Mimics

To bridge the gap between in vitro experiments with purified components and the complexity of a living cell, future research will increasingly rely on advanced biophysical techniques. These methods allow the study of this compound's mechanism in environments that more closely mimic the crowded and dynamic nature of the cellular cytoplasm.

Promising techniques include:

Cryo-Electron Tomography (Cryo-ET): This powerful imaging technique can visualize the structure of this compound-stabilized actin filaments within vitrified (flash-frozen) cells or reconstituted cytoskeletal networks at near-atomic resolution. This would provide unprecedented insight into how the compound affects actin filament structure and its interactions with other actin-binding proteins in a native-like context.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) or STORM (Stochastic Optical Reconstruction Microscopy) can be used to visualize the effects of this compound on actin dynamics in living cells with a resolution far beyond the diffraction limit of conventional light microscopy. This would allow for the direct observation of how the compound alters processes like cell motility or cytokinesis at the nanoscale.

Single-Molecule Techniques: Methods such as optical tweezers or single-molecule fluorescence resonance energy transfer (smFRET) can be used to probe the interaction between a single molecule of a this compound analog and an individual actin filament. This can provide detailed kinetic and thermodynamic data that is averaged out in bulk assays.

These advanced techniques will be instrumental in building a multi-scale model of this compound's action, from single-molecule interactions to its effects on cellular architecture and function.

Q & A

Q. What are the key physicochemical properties of Fallaxidin 4.1, and how are they experimentally validated?

To characterize this compound, researchers should employ spectroscopic methods (e.g., NMR, IR) and chromatographic techniques (HPLC, LC-MS) to confirm molecular structure, purity, and stability. Thermal analysis (DSC, TGA) and solubility studies in varied solvents can elucidate its physicochemical behavior. Experimental protocols must be explicitly detailed to ensure reproducibility .

Q. What in vitro assays are most suitable for evaluating this compound’s bioactivity?

Standardized cell-based assays (e.g., cytotoxicity, enzyme inhibition) should be prioritized. Dose-response curves and controls (positive/negative) are critical to validate specificity. Researchers must account for batch-to-batch variability in compound synthesis and use validated cell lines to minimize confounding factors .

Q. How can researchers optimize synthesis protocols for this compound to ensure scalability and purity?

Method development should involve iterative testing of reaction conditions (temperature, catalysts, solvents) and purification steps (recrystallization, column chromatography). Analytical techniques like mass spectrometry and elemental analysis are mandatory for verifying purity ≥95%. Pilot-scale trials are recommended to identify bottlenecks .

Advanced Research Questions

Q. How do contradictory findings in this compound’s mechanism of action across studies arise, and how can they be resolved?

Discrepancies often stem from methodological differences (e.g., assay sensitivity, model systems). Researchers should conduct meta-analyses of existing data, harmonize experimental conditions, and use orthogonal validation methods (e.g., CRISPR knockouts, isotopic labeling). Transparent reporting of negative results is essential to address publication bias .

Q. What computational strategies can predict this compound’s interactions with novel biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS) are effective for target prediction. Machine learning models trained on structural-activity datasets can prioritize high-probability targets. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is critical to confirm predictions .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity in preclinical models?

Studies must follow OECD guidelines, including multi-dose cohorts, histopathological assessments, and biomarker monitoring (e.g., liver/kidney function). Statistical power analysis ensures adequate sample sizes. Researchers should pre-register protocols to mitigate bias and use blinded scoring for pathological data .

Q. What frameworks are optimal for integrating multi-omics data to elucidate this compound’s systemic effects?

Systems biology approaches (e.g., pathway enrichment analysis, network pharmacology) can integrate transcriptomic, proteomic, and metabolomic datasets. Tools like Cytoscape or GeneMANIA enable visualization of interaction networks. Researchers must address batch effects via normalization and validate hub nodes experimentally .

Methodological Guidance

  • Literature Review: Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure research questions .
  • Data Analysis: Apply sensitivity analyses to identify confounding variables and use Bayesian statistics for low-sample studies .
  • Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and include raw datasets in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.